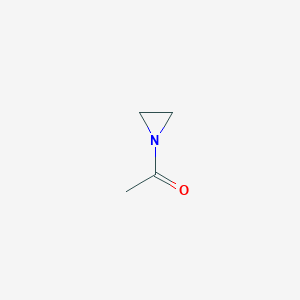
1-Acétylaziridine
Vue d'ensemble
Description
1-Acetylaziridine (also known as 1-aziridinyl acetate) is an organic compound that is used in a variety of applications in the scientific community. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. It is used as a reagent in organic synthesis, as a catalyst in many reactions, and has been used in the synthesis of a variety of compounds, including pharmaceuticals and other materials. In addition, 1-acetylaziridine has been used in the study of biological processes, such as enzyme catalysis, and has been used as an inhibitor of enzyme activity.
Applications De Recherche Scientifique
Utilité Synthétique
Les aziridines, y compris la 1-acétylaziridine, sont largement connues et largement rapportées dans la littérature . Elles présentent un grand potentiel tant du point de vue synthétique que pharmacologique . De nombreux chercheurs ont concentré leurs efforts sur le développement de nouvelles méthodologies pour la préparation et la transformation de ces composés intéressants .
Applications Biologiques
Les dérivés de l'aziridine ont montré des activités biologiques prometteuses . La variété des méthodologies décrites pour la synthèse des aziridines et leurs transformations chimiques conduisent à la formation de dérivés intéressants, tels que des hétérocycles à 4-7 chaînons d'intérêt pharmaceutique .
Génération d'Ions Aziridinium
Les aziridines peuvent être activées en ions aziridinium avant d'être converties en molécules cycliques et acycliques contenant de l'azote . Cette revue décrit des moyens de générer des ions aziridinium et leur utilisation à des fins synthétiques .
Transformations Régio- et Stéréosélectives
La formation intra- et intermoléculaire d'ions aziridinium avec des électrophiles appropriés est classée, et leurs transformations régio- et stéréosélectives avec des nucléophiles sont décrites sur la base de développements récents .
Réactions d'Ouverture de Cycle
Les aziridines, y compris la this compound, peuvent subir diverses réactions d'ouverture de cycle avec des nucléophiles pour former des composés contenant de l'azote .
Polymérisation
Malgré les difficultés associées au contrôle de la polymérisation des monomères contenant de l'azote cyclique contraint, les polymères résultants ont de nombreuses applications importantes
Orientations Futures
Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches are highlighted, while comparing these new strategies with more classical approaches . This critical analysis is designed to help identify current gaps in the field and is showcasing new and exciting opportunities to move the chemistry of aziridines forward in the future .
Mécanisme D'action
Target of Action
1-Acetylaziridine is a small, nitrogen-containing molecule . It’s important to note that the targets of a compound can greatly influence its biological activity and therapeutic potential.
Mode of Action
Aziridines, the class of compounds to which 1-Acetylaziridine belongs, are known for their high reactivity due to the strain in their three-membered ring structure . This reactivity allows aziridines to undergo various chemical transformations, potentially leading to interactions with biological targets .
Biochemical Pathways
Aziridines are involved in a variety of biochemical pathways due to their reactivity . They can undergo nucleophilic ring-opening reactions, which have been used in the synthesis of nitrogen-containing biologically active molecules . .
Result of Action
Aziridines in general are known for their potential in the synthesis of biologically active compounds due to their reactivity .
Action Environment
The action of 1-Acetylaziridine can be influenced by various environmental factors. For instance, the solvent used can play a crucial role in the stability of aziridines . Additionally, the reaction conditions, such as temperature and pH, can also affect the reactivity of aziridines .
Analyse Biochimique
Biochemical Properties
1-Acetylaziridine plays a significant role in biochemical reactions, particularly in the inactivation of viruses such as foot-and-mouth disease virus (FMDV) and poliovirus. It achieves this without impairing the biological properties of several proteins under conditions that render the viruses innocuous . The compound interacts with viral proteins involved in attachment and uncoating processes, indicating that these proteins remain unaffected by the inactivation process. Additionally, 1-Acetylaziridine is involved in the synthesis of polyamines through ring-opening polymerization, which has applications in antibacterial and antimicrobial coatings .
Cellular Effects
1-Acetylaziridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inactivate viruses without affecting protein function suggests that it can be used to study viral entry and replication mechanisms in cells. Furthermore, the ring-opening reactions of aziridines, including 1-Acetylaziridine, are crucial for the synthesis of nitrogen-containing biologically active molecules, which can impact cellular functions .
Molecular Mechanism
At the molecular level, 1-Acetylaziridine exerts its effects through nucleophilic ring-opening reactions. These reactions involve the interaction of the aziridine ring with nucleophiles, leading to the formation of various biologically active compounds. The compound can also form aziridinium ions, which react with nucleophiles to produce primary amines and other products . This mechanism is essential for the synthesis of polyamines and other nitrogen-containing compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetylaziridine can change over time due to its stability and degradation. The compound is stable when stored in a freezer at -20°C . Long-term studies have shown that 1-Acetylaziridine can maintain its inactivation properties for extended periods, making it suitable for use in vaccine preparation and other biochemical applications .
Dosage Effects in Animal Models
The effects of 1-Acetylaziridine vary with different dosages in animal models. At lower doses, the compound effectively inactivates viruses without causing adverse effects. At higher doses, it may exhibit toxic or carcinogenic properties . Studies have shown that the compound can be used safely within a specific dosage range, but caution is necessary to avoid potential toxicity.
Metabolic Pathways
1-Acetylaziridine is involved in metabolic pathways that include the synthesis of polyamines through ring-opening polymerization. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the production of various nitrogen-containing compounds . These metabolic pathways are essential for the compound’s biological activity and its applications in biochemical research.
Transport and Distribution
Within cells and tissues, 1-Acetylaziridine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular functions and its potential therapeutic applications.
Subcellular Localization
1-Acetylaziridine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns affect the compound’s activity and function within the cell
Propriétés
IUPAC Name |
1-(aziridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(6)5-2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIXUSNHAKOJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060035 | |
| Record name | Aziridine, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
460-07-1 | |
| Record name | Acetylethylenimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylethyleneimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(1-aziridinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aziridine, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetylaziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLETHYLENIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO0886WFZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)





![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)
